molecular formula C16H12Cl3N3O2 B11109725 4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11109725
M. Wt: 384.6 g/mol
InChI Key: JOLOZMSKCLPZPY-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzohydrazide derivatives. This compound is significant in various fields, including pharmaceuticals, due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2,6-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzohydrazide derivatives such as:

These compounds share similar structural features but differ in the position and number of chloro substituents, which can influence their chemical and biological properties

Properties

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12Cl3N3O2/c17-11-6-4-10(5-7-11)16(24)20-9-15(23)22-21-8-12-13(18)2-1-3-14(12)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

JOLOZMSKCLPZPY-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.